molecular formula C12H9N3O5 B1678864 Nifuroxazide CAS No. 965-52-6

Nifuroxazide

Cat. No.: B1678864
CAS No.: 965-52-6
M. Wt: 275.22 g/mol
InChI Key: YCWSUKQGVSGXJO-QPEQYQDCSA-N
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Future Directions

Nifuroxazide has been proposed for use in cancer treatment due to its ability to suppress PD-L1 expression and enhance the efficacy of radiotherapy in hepatocellular carcinoma .

Mechanism of Action

Target of Action

Nifuroxazide, an oral nitrofuran antibiotic, primarily targets intestinal parasites and bacteria causing gastrointestinal infections . It has been found to be a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis. Additionally, it is bio-activated by Aldehyde Dehydrogenase 1 (ALDH1) enzymes , which are often associated with cancer stem cells.

Mode of Action

This compound works by blocking the reproduction of certain substances necessary for the survival of the parasite . At high concentrations, it exhibits bactericidal activity, while at low doses, it shows bacteriostatic activity . As a STAT3 inhibitor, it suppresses the activation of STAT3, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the activation of STAT3 as well as NF-κB , TLR4 , and β-catenin expressions . These proteins play significant roles in inflammation, immune response, and cell proliferation. By inhibiting these proteins, this compound effectively decreases downstream cytokines TNF-α , IL-1β , and IL-6 , which are involved in inflammatory and immune responses.

Pharmacokinetics

A study in mice showed that one hour after intraperitoneal administration at a dose of 30 mg/kg, plasma concentrations of this compound were in the range of 336–2640 ng/ml . The study also found that this compound could cross the injured blood-brain barrier of tumor-infiltrated brains .

Result of Action

This compound’s action results in the inhibition of the growth and reproduction of intestinal parasites and bacteria, thereby treating gastrointestinal infections . In addition, it has been shown to selectively kill ALDH1-High melanoma cells in experimental human cell systems and mouse models . Its inhibition of STAT3 and other proteins leads to a decrease in inflammation and immune response, which can be beneficial in the treatment of various diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an injured blood-brain barrier in tumor-infiltrated brains can allow this compound to cross into the brain . .

Biochemical Analysis

Biochemical Properties

Nifuroxazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), which is involved in many cellular processes, including cell growth and apoptosis . This compound also interacts with aldehyde dehydrogenase 1 (ALDH1), matrix metalloproteinases (MMP2 and MMP9), B-cell lymphoma 2 (Bcl2), and Bcl2-associated X protein (Bax), influencing their activities and contributing to its anticancer effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to decrease the viability of multiple myeloma cells by inhibiting STAT3 activation, leading to reduced cell survival and proliferation . Additionally, this compound influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Toll-like receptor 4 (TLR4) pathways, which play crucial roles in inflammation and immune responses . It also impacts gene expression by downregulating pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits the phosphorylation of STAT3 by reducing Janus kinase (Jak) autophosphorylation, leading to the downregulation of STAT3 target genes such as myeloid cell leukemia 1 (Mcl-1) . This inhibition disrupts the STAT3 signaling pathway, which is essential for the survival and proliferation of cancer cells. Additionally, this compound suppresses the NF-κB and TLR4 pathways, further contributing to its anti-inflammatory and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound has been observed to cause sustained inhibition of STAT3 and NF-κB pathways, leading to reduced inflammation and cancer cell viability . The degradation of this compound over time can impact its efficacy, necessitating careful consideration of its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antibacterial and anticancer activities without causing severe adverse effects . At high doses, this compound can lead to toxic effects, including central nervous system involvement, gastrointestinal disturbances, and hypersensitivity reactions . These findings highlight the importance of optimizing dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid and glucose metabolism. It has been shown to ameliorate lipid and glucose metabolism in palmitate-induced HepG2 cells by inhibiting the IL-6/STAT3/SOCS3 signaling pathway . This compound reduces intracellular free fatty acid, triglyceride, and total cholesterol content, suppresses lipid synthesis, and increases lipid decomposition . These effects contribute to its potential therapeutic benefits in metabolic disorders.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects, making it essential to understand its transport dynamics in different biological contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on target biomolecules . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its therapeutic actions, highlighting the importance of understanding its subcellular distribution in different cell types.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifuroxazide is synthesized through a series of chemical reactions involving the condensation of 5-nitro-2-furaldehyde with 4-hydroxybenzohydrazide . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced by mixing the active ingredient with excipients to form a premix. This premix is then processed into fine spherical particles to improve fluidity and dispersibility . The final product is often formulated into capsules or suspensions for oral administration.

Chemical Reactions Analysis

Types of Reactions: Nifuroxazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various nitrofuran derivatives, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

    Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.

    Furazolidone: Used to treat bacterial and protozoal infections.

    Nitrofurazone: Used topically to treat bacterial infections.

Uniqueness: Nifuroxazide is unique due to its broad-spectrum antibacterial activity and its potential as a cancer therapeutic agent through STAT3 inhibition . Unlike other nitrofuran antibiotics, this compound has shown promise in selectively targeting cancer stem cells .

Properties

CAS No.

965-52-6

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

4-hydroxy-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7-

InChI Key

YCWSUKQGVSGXJO-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])O

SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O

Appearance

Solid powder

melting_point

298.0 °C

965-52-6

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akabar
Bifix
Ediston
Ercefuryl
Eskapar
nifuroxazide
Nifuroxazide-Ratiopharm
p-hydroxybenzoic acid (5-nitrofurfurylidene)hydrazide
Panfurex
Pentofuryl
Septidiaryl

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Nifuroxazide acts primarily as an intestinal antiseptic, exerting its effects locally in the gut. While its exact mechanism remains unclear, research suggests it interferes with bacterial enzymes involved in carbohydrate metabolism and disrupts their DNA synthesis. []

A: Inhibiting STAT3 with this compound leads to several downstream effects, including: * Decreased expression of STAT3 target genes: This includes genes crucial for tumor survival, such as Bcl-x, Mcl-1, and cyclin D1. [] * Inhibition of myeloma cell viability: Studies using U266 myeloma cells, which depend on STAT3 activation, showed significant viability reduction with this compound. [] * Reduced tumor growth and increased survival in vivo: Animal models demonstrated this compound's efficacy in reducing tumor growth and improving survival rates, likely mediated by STAT3 inhibition and its impact on tumor cell proliferation and survival. [, , , , , ]

A: this compound can mitigate tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) and upregulating angiostatin within the tumor microenvironment. This dual action on pro- and anti-angiogenic factors contributes to its antitumor effects. []

A: this compound has been shown to enhance antitumor immunity through several mechanisms, including: * Promoting CD8+ T cell infiltration into tumors: This enhances the immune system's ability to recognize and eliminate cancer cells. [] * Inducing M1 polarization of microglia: This promotes an anti-tumorigenic microenvironment within the brain. [] * Inhibiting CTLA4 and PD-L1 expression: This reduces immune suppression within the tumor microenvironment, allowing for more effective antitumor immune responses. []

A: this compound has the molecular formula C12H9N3O5 and a molecular weight of 263.21 g/mol. []

A: Yes, this compound exhibits specific spectroscopic properties: * UV-Vis Spectroscopy: this compound shows strong absorbance in the UV-Vis region, allowing for its quantification in pharmaceutical formulations using methods like spectrophotometry. [, , ] * Infrared Spectroscopy (IR): IR spectroscopy helps identify characteristic functional groups within the this compound molecule, such as nitro and carbonyl groups, aiding in its structural characterization. [, ] * Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in this compound, enabling structural confirmation and characterization. [, ]

A: this compound exhibits good stability under various conditions. Studies employing techniques like Total Directional Hemispherical Reflectance (THR) and Hyperspectral Imaging revealed changes in tablet properties upon expiration or stress conditions (like high temperature), highlighting the need for proper storage. []

A: Yes, researchers have used computational approaches to investigate this compound: * Molecular Docking: This technique predicted this compound's interaction with the SH2 domain and carboxyl-terminal transactivation domain of STAT3, providing insights into its potential anti-cancer mechanism. [] * QSAR (Quantitative Structure-Activity Relationship) Modeling: Although not explicitly detailed in the provided research, QSAR models could be developed using this compound and its analogs to understand the relationship between their structure and biological activity. This could help in designing new derivatives with improved potency or selectivity. []

A: * Benzyl Substituents: Introducing benzyl groups on the pyrrole ring of this compound significantly enhanced its antitumor activity against CNE2 and SUNE1 cell lines, suggesting their importance for potency. [] * Hydroxyl Substituents: Adding hydroxyl groups to the benzene ring further contributed to the increased antitumor activity of this compound derivatives, highlighting their role in enhancing potency. [] * Thiophene vs. Furan Rings: Replacing the furan ring of this compound with a thiophene ring resulted in derivatives with higher permeability across Caco-2 cells, suggesting improved absorption potential. []

A: this compound is commonly available as coated tablets, capsules, and suspensions for oral administration. [, , ]

ANone: While specific data comparing the impact of different formulations on this compound's stability and bioavailability is limited in the provided research, it's important to note that formulation plays a crucial role in drug delivery and performance. Factors like excipients used, particle size, and manufacturing techniques can influence dissolution rate, absorption, and overall bioavailability. Further research is warranted to understand how specific formulation strategies can optimize this compound's therapeutic efficacy.

A: The regulatory status of this compound varies globally. While it is a commonly used over-the-counter medication for diarrhea in many countries, its use in food-producing animals is restricted in some regions due to concerns about potential carcinogenicity and mutagenicity. []

ANone: As with all pharmaceuticals, responsible manufacturing practices and adherence to local regulations are essential for the safe handling and disposal of this compound.

A: this compound exhibits minimal systemic absorption following oral administration. It remains largely confined to the gastrointestinal tract, where it exerts its antimicrobial effects. It undergoes metabolism, and its metabolites are primarily excreted in feces. [, ]

A: The duration of action of this compound is primarily limited to its residence time within the gastrointestinal tract. As it is minimally absorbed, its systemic effects are negligible. [, ]

A: Various in vitro assays have been employed to evaluate this compound's effects, including: * MTT assay: This assay measures cell viability and proliferation, providing insights into this compound's antitumor activity against various cancer cell lines. [, , , , , ] * Colony formation assay: This assay assesses the ability of cells to survive and form colonies after treatment with this compound, reflecting its impact on long-term cell survival. [] * Apoptosis assays: These assays measure various markers of apoptosis, such as Hoechst staining, Annexin V staining, and caspase activity, to determine this compound's ability to induce programmed cell death. [, , ] * Transwell migration and invasion assays: These assays evaluate this compound's ability to inhibit the migration and invasion of cancer cells, providing insights into its anti-metastatic potential. [] * Western blotting: This technique measures the expression levels of specific proteins, such as STAT3, Bcl-2, Bax, MMP-2, and MMP-9, providing insights into the molecular mechanisms underlying this compound's effects. [, , , , , , , , ]

A: Researchers have employed various animal models to investigate this compound's efficacy in different disease contexts: * Ehrlich's Solid Tumor (EST) Model: This mouse model, involving the subcutaneous injection of Ehrlich ascites carcinoma cells, was used to demonstrate this compound's ability to reduce tumor mass and attenuate tumor pathology. [] * Xenograft Models: Studies using nude mice implanted with human cancer cells, such as MCF-7 breast cancer cells, demonstrated the efficacy of this compound formulations in inhibiting tumor growth and inducing apoptosis. [] * Bleomycin-induced Pulmonary Fibrosis Model: This model, involving the instillation of bleomycin into the lungs of mice, was used to show this compound's ability to ameliorate pulmonary fibrosis by blocking myofibroblast genesis and STAT3 activation. [] * Acute Graft-versus-Host Disease (GvHD) Model: This model, involving the transplantation of allogeneic bone marrow into mice, showed that this compound could attenuate GvHD severity and improve survival by inhibiting STAT3 activation and regulating T cell responses. []

A: While the provided research does not extensively detail specific resistance mechanisms to this compound, it's known that bacteria can develop resistance to nitrofuran antibiotics. Potential mechanisms include mutations in bacterial enzymes involved in nitrofuran activation or detoxification, as well as efflux pumps that expel the drug from bacterial cells. []

A: this compound is generally well-tolerated, with most side effects being mild and transient. The most common side effects reported are gastrointestinal disturbances, such as nausea, vomiting, abdominal pain, and diarrhea. [, ]

A: Long-term safety data in humans is limited, particularly for indications beyond its approved use for diarrhea. Further research is needed to fully elucidate any potential long-term effects. [, ]

ANone: While the provided research focuses mainly on this compound's oral administration and its local effects within the gastrointestinal tract, researchers are exploring strategies to enhance its delivery and target specific tissues:

  • Nanoparticle-based delivery systems: Formulating this compound into nanoparticles, such as the Pro-Nifuroxazide nanoparticles, shows promise in enhancing its delivery to tumor sites, increasing its local concentration, and improving its anticancer efficacy. []
  • Attenuated Salmonella as a delivery vehicle: Utilizing attenuated Salmonella bacteria as carriers for this compound or its derivatives, such as IDO2-siRNA, presents a novel approach for targeted delivery to tumors, leveraging the bacteria's natural tumor-homing properties. []

A: Researchers employed several techniques to quantify this compound in different samples: * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), enables the separation and quantification of this compound in pharmaceutical formulations and biological samples. [, , , ] * Spectrophotometry: this compound's UV-Vis absorbance properties allow for its quantification using spectrophotometric methods, particularly in pharmaceutical formulations. [, , ] * Voltammetry: Electrochemical techniques like adsorptive stripping voltammetry provide sensitive methods for this compound determination, particularly in biological fluids like serum. [, ]

A: In addition to quantification techniques, researchers have utilized: * Infrared Spectroscopy (IR): This helps identify functional groups and characterize this compound's structure. [, ] * Nuclear Magnetic Resonance (NMR): This provides detailed structural information about this compound. [, ] * Mass Spectrometry (MS): This helps determine the molecular weight and identify this compound and its metabolites. [] * Total Directional Hemispherical Reflectance (THR) & Hyperspectral Imaging: These techniques are valuable for assessing tablet stability and homogeneity during storage. [] * X-ray Microtomography: This allows for the non-destructive analysis of tablet density and coating thickness. []

ANone: Mitigating potential risks involves responsible manufacturing practices, proper wastewater treatment, and exploring environmentally friendly alternatives or degradation methods for this compound.

A: this compound's low aqueous solubility can limit its dissolution rate, potentially affecting its absorption and bioavailability. [, ] Formulation strategies, such as particle size reduction or the use of solubilizing agents, can enhance its dissolution and improve its therapeutic efficacy.

A: Analytical method validation ensures accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. These parameters are crucial for obtaining reliable and reproducible results when quantifying this compound in various matrices. [, ]

A: Stringent quality control measures are essential throughout the lifecycle of this compound, from raw material sourcing to manufacturing, packaging, and distribution. This involves adhering to Good Manufacturing Practices (GMP), conducting regular quality control tests, and implementing robust quality assurance systems to ensure the drug's identity, purity, potency, and stability. []

A: While this compound is not typically recognized for its immunomodulatory properties, research suggests it can influence immune responses, particularly in the context of cancer. It can enhance antitumor immunity by promoting CD8+ T cell infiltration into tumors, inducing M1 polarization of microglia, and inhibiting CTLA4 and PD-L1 expression. [, ]

ANone: Specific data on this compound's interactions with drug transporters is limited in the provided research. Further investigation is needed to determine if it interacts with influx or efflux transporters, as these interactions can affect its absorption, distribution, and elimination.

ANone: The provided research does not extensively cover this compound's effects on drug-metabolizing enzymes. Further studies are necessary to determine if it alters the activity of enzymes like cytochrome P450 (CYP) enzymes, as this can lead to drug interactions.

A: Alternatives include other antimicrobial agents like rifaximin, as well as non-antimicrobial options like loperamide for symptomatic relief, oral rehydration salts for fluid replacement, and probiotics for restoring gut flora. [, ] The choice of treatment depends on the underlying cause of diarrhea and individual patient factors.

ANone: Resources include scientific databases like PubMed, chemical databases like PubChem, and research articles published in reputable journals. Additionally, tools for molecular modeling, in vitro assays, and in vivo models are crucial for advancing this compound research.

A: this compound was first synthesized in the 1950s and introduced as a pharmaceutical agent for the treatment of diarrhea in the 1960s. Since then, it has been widely used for this indication, particularly in Europe and other parts of the world. []

A: Key milestones include: * Discovery of its antimicrobial activity: This paved the way for its use as an antidiarrheal agent. [] * Elucidation of its low systemic absorption: This highlighted its safety profile and suitability for treating intestinal infections. [] * Identification of its potential antitumor and anti-inflammatory properties: This sparked research into its use for other indications, such as cancer and inflammatory diseases. [, , , , , , , , , ] * Development of novel formulations for enhanced delivery: This aims to overcome limitations associated with its low solubility and target it to specific tissues for improved efficacy. [, ]

A: Collaboration between scientists from various disciplines can unlock new possibilities for this compound: * Medicinal Chemistry & Drug Discovery: Designing and synthesizing novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. [, ] * Pharmacology & Toxicology: Investigating this compound's mechanisms of action, ADME properties, safety profile, and potential drug interactions. [, ] * Oncology & Immunology: Exploring this compound's antitumor effects, its impact on the immune system, and its potential as an adjunct therapy in cancer treatment. [, , , , , , , , ] * Pharmaceutics & Drug Delivery: Developing innovative formulations, such as nanoparticles or targeted delivery systems, to overcome this compound's solubility limitations and enhance its therapeutic efficacy. [, ] * Environmental Science & Toxicology: Assessing this compound's environmental fate, degradation pathways, and potential ecotoxicological effects to guide responsible use and disposal practices. []

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